Cas no 1132-14-5 (3,5-Di-tert-butyl-1H-pyrazole)
3,5-Di-tert-butyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole,3,5-bis(1,1-dimethylethyl)-
- 3,5-DI-TERT-BUTYL-1H-PYRAZOLE
- 3,5-ditert-butyl-1H-pyrazole
- (3,5-di-tert-butyl)pyrazole
- 1H-Pyrazole,3,5-bis(1,1-dimethylethyl)
- 3,5-bis(tert-butyl)pyrazol
- 3,5-Di-t-butylpyrazole
- 3,5-tBu2-pyrazole
- SCHEMBL13935866
- AKOS008969378
- CS-0242281
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
- EU-0045067
- MFCD00040249
- 1132-14-5
- 3,5-di-tert-butylpyrazole
- 3,5-Ditert-butyl-1H-pyrazole #
- A900920
- SCHEMBL1205789
- SR-01000494607-1
- Z57139527
- BAA13214
- 5-P-Methylphenyl-1H-tetrazole
- EN300-246826
- DTXSID80150315
- FT-0692021
- SR-01000494607
- G39349
- DTXCID5072806
- 3,5-Di-tert-butyl-1H-pyrazole
-
- MDL: MFCD00040249
- Inchi: 1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13)
- InChI Key: UEQDCVLVDQENIN-UHFFFAOYSA-N
- SMILES: N1C(=CC(C(C)(C)C)=N1)C(C)(C)C
Computed Properties
- Exact Mass: 180.16300
- Monoisotopic Mass: 180.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Density: 0.927
- Boiling Point: 255.3°Cat760mmHg
- Flash Point: 95.5°C
- Refractive Index: 1.483
- PSA: 28.68000
- LogP: 3.00470
3,5-Di-tert-butyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Di-tert-butyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B416995-25mg |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B416995-50mg |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B416995-250mg |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Ambeed | A485598-250mg |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 97% | 250mg |
$95.0 | 2024-04-26 | |
| Ambeed | A485598-1g |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 97% | 1g |
$254.0 | 2024-04-26 | |
| Ambeed | A485598-5g |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 97% | 5g |
$889.0 | 2024-04-26 | |
| abcr | AB595180-250mg |
3,5-Di-tert-butyl-1H-pyrazole; . |
1132-14-5 | 250mg |
€199.60 | 2024-07-19 | ||
| abcr | AB595180-1g |
3,5-Di-tert-butyl-1H-pyrazole; . |
1132-14-5 | 1g |
€429.10 | 2024-07-19 | ||
| abcr | AB595180-5g |
3,5-Di-tert-butyl-1H-pyrazole; . |
1132-14-5 | 5g |
€1340.90 | 2024-07-19 | ||
| Chemenu | CM486168-1g |
3,5-Di-tert-butyl-1H-pyrazole |
1132-14-5 | 97% | 1g |
$466 | 2022-06-14 |
3,5-Di-tert-butyl-1H-pyrazole Suppliers
3,5-Di-tert-butyl-1H-pyrazole Related Literature
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Edward Ocansey,James Darkwa,Banothile C. E. Makhubela RSC Adv. 2018 8 13826
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Eileen Theuergarten,Danny Schlüns,J?rg Grunenberg,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Chem. Commun. 2010 46 8561
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Eileen Theuergarten,Janin Schl?sser,Danny Schlüns,Matthias Freytag,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Dalton Trans. 2012 41 9101
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G. Attilio Ardizzoia,Stefano Brenna,Sara Durini,Bruno Therrien,Ivan Trentin Dalton Trans. 2013 42 12265
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Ghazi Ghattas,Claudia Bizzarri,Markus H?lscher,Jens Langanke,Christoph Gürtler,Walter Leitner,Muhammad Afzal Subhani Chem. Commun. 2017 53 3205
Additional information on 3,5-Di-tert-butyl-1H-pyrazole
Professional Introduction to 3,5-Di-tert-butyl-1H-pyrazole (CAS No. 1132-14-5)
3,5-Di-tert-butyl-1H-pyrazole, with the chemical formula C9H12N2 and CAS number 1132-14-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the pyrazole class, a heterocycle characterized by a five-membered ring containing two nitrogen atoms. The presence of two tert-butyl groups at the 3 and 5 positions introduces steric hindrance and electronic effects that modulate its reactivity and potential applications.
The synthesis of 3,5-Di-tert-butyl-1H-pyrazole typically involves condensation reactions between appropriately substituted hydrazines and ketones or aldehydes under controlled conditions. The tert-butyl groups enhance the thermal stability and lipophilicity of the molecule, making it a valuable intermediate in the development of fine chemicals and pharmaceuticals. Its stability under various chemical environments also makes it suitable for use in catalytic systems and as a ligand in coordination chemistry.
In recent years, 3,5-Di-tert-butyl-1H-pyrazole has been explored for its potential applications in medicinal chemistry. The pyrazole core is a privileged scaffold in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of bulky tert-butyl groups can influence binding affinity and selectivity, making this compound a promising candidate for developing novel therapeutic agents. For instance, studies have demonstrated its utility in modulating inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
One of the most compelling aspects of 3,5-Di-tert-butyl-1H-pyrazole is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to create derivatives with enhanced pharmacological properties. For example, functionalization at the 1-position of the pyrazole ring can introduce bioactive moieties that improve solubility or target specificity. These derivatives are being investigated for their potential in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders.
The material science applications of 3,5-Di-tert-butyl-1H-pyrazole are equally intriguing. Its rigid structure and electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound’s ability to form stable radicals has led to interest in its use as a stabilizer or antioxidant in polymer materials. Recent studies have shown that incorporating 3,5-Di-tert-butyl-1H-pyrazole into polymeric matrices can significantly improve their resistance to oxidative degradation.
The chemical reactivity of 3,5-Di-tert-butyl-1H-pyrazole also makes it a valuable tool in synthetic organic chemistry. It can undergo various transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cyclizations, enabling the construction of diverse molecular architectures. These reactions are often facilitated by the electron-deficient nature of the pyrazole ring, which is modulated by the electron-donating tert-butyl groups.
In conclusion,3,5-Di-tert-butyl-1H-pyrazole (CAS No. 1132-14-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in drug discovery and advanced materials. As our understanding of its properties continues to evolve,3,5-Di-tert-butyl-1H-pyrazole is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern chemistry.
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